An In-depth Technical Guide to 2-Methyl-4-octyne: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2-Methyl-4-octyne: Properties, Synthesis, and Reactivity
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-4-octyne (CAS No: 10306-94-2), a nine-carbon internal alkyne.[1][2] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the compound's key characteristics, provides an experimental protocol for its synthesis, outlines its expected chemical reactivity, and includes workflows for its synthesis and analysis.
Physical and Chemical Properties
2-Methyl-4-octyne is an organic compound with the molecular formula C₉H₁₆.[1] Its structure consists of an eight-carbon chain with a triple bond located at the fourth carbon and a methyl group at the second carbon. The physicochemical properties of 2-Methyl-4-octyne are summarized in the table below. The majority of the available data is based on computational models.[1]
Table 1: Physical and Chemical Properties of 2-Methyl-4-octyne
| Property | Value | Source |
| IUPAC Name | 2-methyloct-4-yne | PubChem[1] |
| CAS Number | 10306-94-2 | PubChem[1] |
| Molecular Formula | C₉H₁₆ | PubChem[1] |
| Molecular Weight | 124.22 g/mol | PubChem[1] |
| Canonical SMILES | CCCC#CCC(C)C | PubChem[1] |
| InChI | InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-5,8H2,1-3H3 | PubChem[1] |
| InChIKey | MBLOALSHICMMKJ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 124.125200510 Da | PubChem[1] |
Chemical Reactivity and Signaling Pathways
As an unsymmetrical internal alkyne, 2-Methyl-4-octyne undergoes various addition reactions characteristic of the carbon-carbon triple bond. The electron-rich triple bond serves as a nucleophile, reacting with electrophiles.[3] Due to its asymmetry, reactions like hydration and hydrohalogenation are expected to yield a mixture of two constitutional isomers.
Key reactions include:
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Hydrogenation: The triple bond can be fully or partially reduced.
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Complete Reduction: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Platinum (Pt) reduces the alkyne to the corresponding alkane, 2-methyloctane.[4]
-
Partial Reduction (cis): Using Lindlar's catalyst (Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline) results in syn-addition of hydrogen, producing the cis-alkene, (Z)-2-methyl-4-octene.[5]
-
Partial Reduction (trans): Dissolving metal reduction, typically with sodium in liquid ammonia, results in anti-addition of hydrogen to form the trans-alkene, (E)-2-methyl-4-octene.[3][5]
-
-
Halogenation: The addition of one equivalent of a halogen (e.g., Br₂, Cl₂) across the triple bond typically results in an anti-addition, yielding a trans-dihaloalkene.[4][6] The addition of a second equivalent produces a tetrahaloalkane.[6]
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule.[3] The addition of one equivalent to 2-methyl-4-octyne would produce a mixture of two vinylic halides. A second equivalent would lead to geminal dihalides.[3]
-
Hydration: In the presence of a mercury salt catalyst (like HgSO₄) in aqueous acid, the addition of water across the triple bond occurs. This reaction forms an enol intermediate that quickly tautomerizes to a ketone.[5] For 2-methyl-4-octyne, this would result in a mixture of 2-methyl-4-octanone (B1585218) and 2-methyl-5-octanone.[7]
Currently, there is no specific information available in the scientific literature regarding signaling pathways involving 2-Methyl-4-octyne. Its biological activity has not been extensively studied.
Experimental Protocols
The synthesis of 2-Methyl-4-octyne can be achieved via the alkylation of a terminal alkyne. A common method involves the deprotonation of a smaller terminal alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile to attack an appropriate alkyl halide. One plausible route starts from 3-methyl-1-butyne (B31179) and 1-iodopropane (B42940).
Materials:
-
3-Methyl-1-butyne (isobutylethyne)
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Iodopropane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Deprotonation: Dissolve 3-methyl-1-butyne in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled alkyne solution via the dropping funnel.
-
Allow the mixture to stir at -78 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour to ensure complete formation of the lithium acetylide.
-
Alkylation: Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-iodopropane dropwise to the acetylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC/GC analysis indicates completion).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-Methyl-4-octyne.
Characterization of the synthesized 2-Methyl-4-octyne would typically involve Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and confirm molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
General GC-MS Protocol:
-
Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating hydrocarbons.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[8]
-
Inlet Temperature: 250-300 °C.[8]
-
Oven Program: Start at a low temperature (e.g., 50 °C, hold for 1-2 min), then ramp at 10 °C/min to a final temperature of 280-320 °C.[8]
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Expected Spectroscopic Features (NMR): While specific spectral data is not available, the expected NMR signals can be predicted.
-
¹H NMR: Signals for the alkynyl protons are absent in internal alkynes.[9] The spectrum would show characteristic signals for the propyl group, the isobutyl group, and the protons on the carbons adjacent to the triple bond (propargylic protons), which typically appear in the 2-3 ppm range.[10]
-
¹³C NMR: The sp-hybridized carbons of the internal alkyne would show characteristic shifts in the 70-100 ppm region.[11] The remaining sp³-hybridized carbons would appear at higher field (lower ppm values).
References
- 1. 2-Methyl-4-octyne | C9H16 | CID 548928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-4-octyne | CAS#:10306-94-2 | Chemsrc [chemsrc.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. study.com [study.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkyne Reactivity [www2.chemistry.msu.edu]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Alkynes | OpenOChem Learn [learn.openochem.org]
